5,5-Dibromobarbituric acid
Overview
Description
5,5-Dibromobarbituric acid: is an organic compound with the molecular formula C₄H₂Br₂N₂O₃ and a molecular weight of 285.878 g/mol . It is a derivative of barbituric acid, where the hydrogen atoms at the 5th position of the pyrimidine ring are replaced by bromine atoms . This compound is known for its applications in various fields, including chemistry and medicine.
Mechanism of Action
Target of Action
As a derivative of barbituric acid, it may interact with similar targets such as gaba receptors .
Mode of Action
It’s known that barbiturates generally enhance the action of gaba, a neurotransmitter that inhibits the activity of nerve signals in the brain .
Biochemical Pathways
It’s known to be used in the synthesis of condensed pteridine system by undergoing condensation with 4,5-diamino-pyrimidines in the presence of pyridine .
Pharmacokinetics
As a brominated compound, it may have unique pharmacokinetic properties compared to non-brominated compounds .
Result of Action
It’s known to be used in the synthesis of condensed pteridine system .
Action Environment
Like other chemical compounds, factors such as temperature, ph, and presence of other chemicals could potentially affect its action .
Biochemical Analysis
Biochemical Properties
5,5-Dibromobarbituric acid plays a significant role in biochemical reactions, particularly in the synthesis of condensed pteridine systems. It undergoes condensation with 4,5-diamino-pyrimidines in the presence of pyridine, leading to the formation of complex structures . The compound interacts with various enzymes and proteins, influencing their activity and stability. For instance, it has been observed to interact with enzymes involved in pyrimidine metabolism, potentially inhibiting or modifying their activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cell proliferation and survival . Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic activity. For example, it has been shown to inhibit enzymes involved in pyrimidine biosynthesis, thereby affecting nucleotide metabolism . Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for its long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of by-products that may have different biochemical properties . Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular function, including alterations in cell growth and differentiation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism . Toxic or adverse effects have been observed at high doses, including hepatotoxicity and nephrotoxicity, indicating the importance of careful dosage regulation in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to pyrimidine metabolism. It interacts with enzymes such as dihydroorotate dehydrogenase and orotate phosphoribosyltransferase, affecting the synthesis and degradation of pyrimidine nucleotides . These interactions can lead to changes in metabolic flux and alterations in the levels of key metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can influence its biochemical activity and interactions with other biomolecules.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . It can also be transported to other cellular compartments, such as the nucleus and mitochondria, where it may exert additional effects on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5,5-Dibromobarbituric acid can be synthesized through the bromination of barbituric acid. The reaction typically involves the use of bromine (Br₂) in the presence of a suitable solvent such as acetic acid. The reaction proceeds as follows:
C₄H₄N₂O₃+2Br₂→C₄H₂Br₂N₂O₃+2HBr
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 5,5-Dibromobarbituric acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.
Condensation Reactions: It can undergo condensation with diamino-pyrimidines to form condensed pteridine systems.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base such as pyridine.
Condensation Reactions: These reactions often require the presence of a solvent like pyridine and may be conducted under reflux conditions.
Major Products:
Substitution Reactions: The major products are substituted barbituric acid derivatives.
Condensation Reactions: The major products are condensed pteridine systems.
Scientific Research Applications
Chemistry: 5,5-Dibromobarbituric acid is used as a building block in the synthesis of various heterocyclic compounds. It is particularly useful in the preparation of condensed pteridine systems, which have applications in medicinal chemistry .
Biology and Medicine: Barbiturates, including derivatives of this compound, have been studied for their potential as sedative, hypnotic, and anticonvulsant agents . The compound’s ability to form hydrogen-bonded structures makes it a model system for studying polymorphism in pharmaceuticals .
Industry: In the industrial sector, this compound is used in the synthesis of dyes and pigments. Its derivatives are also employed in the development of materials with specific optical properties.
Comparison with Similar Compounds
- 5,5-Dichlorobarbituric acid
- 5,5-Difluorobarbituric acid
- 5,5-Dimethylbarbituric acid
Comparison:
- 5,5-Dibromobarbituric acid is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and physical properties compared to other halogenated or alkylated barbituric acid derivatives .
- 5,5-Dichlorobarbituric acid and 5,5-Difluorobarbituric acid have similar structures but differ in their reactivity and applications due to the different halogen atoms.
- 5,5-Dimethylbarbituric acid has alkyl groups instead of halogens, leading to different chemical behavior and uses.
Properties
IUPAC Name |
5,5-dibromo-1,3-diazinane-2,4,6-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Br2N2O3/c5-4(6)1(9)7-3(11)8-2(4)10/h(H2,7,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMATXUCYHHHHHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)C(C(=O)NC(=O)N1)(Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Br2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20199107 | |
Record name | 5,5-Dibromobarbituric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20199107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
511-67-1 | |
Record name | 5,5-Dibromo-2,4,6(1H,3H,5H)-pyrimidinetrione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=511-67-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 5,5-Dibromobarbituric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511671 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,5-Dibromobarbituric acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6206 | |
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Record name | 5,5-Dibromobarbituric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20199107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,5-dibromobarbituric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.393 | |
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Record name | 5,5-DIBROMOBARBITURIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is interesting about the crystal structure of 5,5-dibromobarbituric acid and how does this relate to its reactivity?
A: this compound exhibits interesting structural features in its crystalline forms. It tends to adopt a C5-endo envelope conformation, leading to a noticeable difference in the bond lengths of the two C5-Br bonds. The axial C5-Br bond is longer than the equatorial one due to repulsive interactions with the pyrimidine ring. [] This difference in bond lengths could influence the reactivity of the molecule, making the axial bromine atom more susceptible to nucleophilic attack.
Q2: How does this compound interact with other molecules through hydrogen bonding?
A: this compound readily forms hydrogen bonds due to the presence of N-H and C=O groups in its structure. In its crystal structures, it commonly forms N–H⋯O=C hydrogen bonds, creating diverse structural motifs like layers and frameworks. [, ] These hydrogen bonding interactions can influence its solubility, stability, and packing in the solid state.
Q3: What are some practical applications of this compound in organic synthesis?
A: this compound serves as a useful reagent for bromination reactions. It effectively brominates both saturated and α,β-unsaturated aldehydes and ketones. [] This makes it a valuable tool for introducing bromine atoms into organic molecules, which can be further modified in subsequent synthetic steps.
Q4: Can you provide information on the use of this compound in supramolecular chemistry?
A: Researchers have explored the use of this compound in constructing supramolecular architectures. It forms co-crystals with melamine, assembling into linear hydrogen-bonded tapes in the solid state. [] The robustness of this hydrogen-bonded motif allows for variations in the substituents on both components, offering potential for designing diverse crystalline materials.
Q5: Has this compound been used in the synthesis of biologically active compounds?
A: Yes, this compound acts as a key intermediate in the synthesis of novel spiro barbituric acid derivatives. These derivatives, synthesized through reactions with α-D-glucose or α-D-galactose, exhibit antibacterial and antifungal activities. [, ] This highlights the potential of utilizing this compound as a building block for developing new pharmaceutical agents.
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